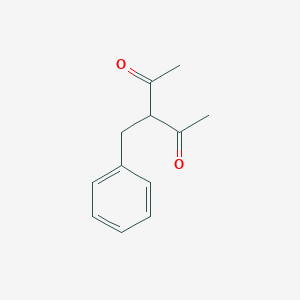

3-Benzyl-2,4-pentanedione

Beschreibung

Eigenschaften

IUPAC Name |

3-benzylpentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-9(13)12(10(2)14)8-11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJQTBOWJRUOOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC1=CC=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150403 | |

| Record name | 2,4-Pentanedione, 3-benzyl- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134-87-8 | |

| Record name | 2,4-Pentanedione, 3-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzyl-2,4-pentanedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Pentanedione, 3-benzyl- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Benzyl-2,4-pentanedione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC38C3PH26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physicochemical properties of 3-Benzyl-2,4-pentanedione

An In-Depth Technical Guide to the Physicochemical Properties of 3-Benzyl-2,4-pentanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block

This compound (also known as 3-benzylacetylacetone) is a monoalkylated β-dicarbonyl compound that serves as a crucial intermediate in organic synthesis and coordination chemistry.[1] Its unique structural features—a reactive acidic methylene proton flanked by two carbonyl groups and a nonpolar benzyl moiety—impart a distinct set of physicochemical properties that are of significant interest in drug design, catalysis, and materials science. Understanding these core properties is paramount for its effective application. This guide provides a comprehensive analysis of the molecule's structural, physical, and chemical characteristics, supported by experimental insights and methodologies.

Part 1: Molecular Identity and Tautomeric Nature

The fundamental identity of a molecule is rooted in its structure. This compound is defined by the CAS Number 1134-87-8, a molecular formula of C₁₂H₁₄O₂, and a molecular weight of approximately 190.24 g/mol .[1][2]

A critical feature of β-dicarbonyl compounds is their existence as a mixture of keto and enol tautomers in equilibrium. This phenomenon governs the molecule's reactivity, acidity, and spectroscopic behavior. The enol form is stabilized by intramolecular hydrogen bonding and conjugation, often making it a significant or even dominant species in solution.

Part 2: Core Physical Characteristics

The physical state and solubility of a compound are foundational parameters for its handling, formulation, and application. This compound is typically described as a colorless to pale yellow liquid or a low-melting solid.[3] Its physical properties are summarized below.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

| Molecular Weight | 190.24 g/mol | [1][2] |

| Boiling Point | 285.3 °C at 760 mmHg | [1][4][5] |

| Melting Point | 203-205 °C (Note: This value from one supplier appears anomalously high and may be inaccurate; it is more commonly handled as a liquid or low-melting solid) | [1] |

| Density | 1.04 g/cm³ | [1][5] |

| Refractive Index (n20/D) | 1.506 | [1][4] |

| Flash Point | 106.2 °C | [1][4] |

Solubility Profile: A Tale of Two Moieties

The molecule's structure contains both polar (dicarbonyl) and nonpolar (benzyl ring) regions, resulting in a distinct solubility profile. It exhibits good solubility in common organic solvents such as ethanol, ether, and chloroform, a direct consequence of the nonpolar benzyl group.[3] Conversely, its solubility in water is limited due to the hydrophobic nature of the benzyl and methyl groups, which dominate the molecule's surface area.[3] This amphiphilic character is a key consideration in biphasic reaction systems and purification protocols like liquid-liquid extraction.

Part 3: Chemical and Spectroscopic Fingerprints

Acidity and Lipophilicity

-

pKa: The proton on the central carbon (the α-carbon) is unusually acidic for a C-H bond. The predicted pKa is approximately 10.26.[1] This acidity stems from the powerful electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting carbanion (enolate) through resonance. This property is the cornerstone of its utility in synthesis, allowing for easy deprotonation to form a nucleophile.

-

LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. With a LogP value of approximately 1.9 to 2.0, this compound is moderately lipophilic.[1][2][6] This value is critical for drug development professionals, as it influences pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME).

Spectroscopic Analysis

Spectroscopy provides a detailed fingerprint of the molecule's structure and electronic environment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most powerful tool for confirming the structure and quantifying the keto-enol tautomeric ratio.

-

Keto Form: Expected signals include a singlet for the two equivalent methyl groups (~2.1-2.2 ppm), a doublet for the benzylic CH₂ protons (~3.1-3.3 ppm), a triplet for the methine (α-CH) proton (~3.8-4.0 ppm), and multiplets for the aromatic protons of the benzyl group (~7.1-7.3 ppm).

-

Enol Form: This tautomer displays a characteristic singlet for the enolic methyl groups (~2.0 ppm), a singlet for the benzylic CH₂ protons (~3.5 ppm), and a very broad singlet far downfield for the enolic hydroxyl proton (can range from 12-17 ppm) due to strong intramolecular hydrogen bonding. The methine proton signal is absent. By integrating the distinct signals of the keto and enol forms (e.g., the keto CH₂ vs. the enol CH₂), the equilibrium constant can be determined.[7]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is highly sensitive to the functional groups present.

-

Keto Form: Shows two strong C=O stretching absorptions around 1700-1730 cm⁻¹, corresponding to the symmetric and asymmetric stretches of the two carbonyl groups.[8][9]

-

Enol Form: Characterized by a strong, broad absorption for the hydrogen-bonded O-H group (typically 2400-3200 cm⁻¹) and a C=O stretch at a lower frequency (around 1600-1640 cm⁻¹) due to conjugation with the C=C bond.[8][9] The C=C stretch often appears in the same region. The presence of both sets of peaks confirms the tautomeric equilibrium.

-

-

UV-Vis Spectroscopy: The molecule contains chromophores (the carbonyl groups and the benzene ring) that absorb UV radiation.

-

The enol form, with its conjugated system (C=C-C=O), is expected to have a strong π→π* transition at a longer wavelength (λ_max > 250 nm) compared to the isolated carbonyls of the keto form.[10]

-

Weaker n→π* transitions associated with the carbonyl oxygen's non-bonding electrons are also expected at longer wavelengths (~270-300 nm) for both tautomers.[10]

-

Part 4: Synthesis and Chemical Utility

This compound is readily synthesized via the direct C-alkylation of 2,4-pentanedione (acetylacetone).[1] The process involves deprotonating acetylacetone with a suitable base to form the nucleophilic acetylacetonate anion, which then undergoes an Sₙ2 reaction with a benzyl halide (e.g., benzyl bromide or benzyl chloride).

Its utility extends from being a precursor for heterocyclic compounds (like pyrazoles and isoxazoles) to acting as a bidentate ligand in coordination chemistry, forming stable complexes with various metal ions.[3][11] These metal complexes have applications in catalysis and materials science.

Part 5: Key Experimental Protocols

Protocol 1: Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy

Objective: To quantify the relative concentrations of the keto and enol tautomers of this compound in a given solvent.

Causality: The chemical shifts of protons in the keto and enol forms are distinct. By comparing the integration of signals unique to each tautomer, their molar ratio can be calculated directly, as the integral is proportional to the number of protons.

Methodology:

-

Sample Preparation: Accurately weigh approximately 20 mg of this compound and dissolve it in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity. The instrument should be a 400 MHz or higher spectrometer for good signal resolution.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for complete relaxation of all protons, which is crucial for accurate integration.

-

Data Processing: Fourier transform the acquired FID. Phase the spectrum and perform a baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration and Analysis:

-

Identify a well-resolved signal unique to the keto form (e.g., the CH₂ protons of the benzyl group). Integrate this peak and let the integral value be Iketo. Note the number of protons this signal represents (Nketo, which is 2).

-

Identify a well-resolved signal unique to the enol form (e.g., the CH₂ protons of the benzyl group in the enol environment). Integrate this peak and let the integral value be Ienol. Note the number of protons this signal represents (Nenol, which is 2).

-

Calculate the mole fraction of the enol form (%Enol) using the formula: %Enol = [ (Ienol / Nenol) / ( (Ienol / Nenol) + (Iketo / Nketo) ) ] × 100

-

-

Self-Validation: Repeat the calculation using another pair of distinct signals (e.g., the methine proton of the keto form vs. a methyl signal of the enol form, adjusting the proton counts N accordingly). The results should be consistent within experimental error, validating the measurement.

Protocol 2: General Procedure for Solubility Determination

Objective: To estimate the solubility of this compound in a specific solvent (e.g., water).

Methodology:

-

Preparation: Add 10 mL of the chosen solvent to a sealed vial equipped with a magnetic stir bar.

-

Equilibration: Place the vial in a temperature-controlled water bath (e.g., 25 °C). Begin stirring.

-

Titration: Add small, accurately weighed portions of this compound to the vial. After each addition, allow the system to stir for at least 30 minutes to reach equilibrium.

-

Observation: Continue adding the compound until a slight, persistent cloudiness or the presence of undissolved material is observed, indicating that the saturation point has been reached.

-

Calculation: The solubility is calculated by dividing the total mass of the compound added (in mg) by the volume of the solvent (in mL) to give a result in mg/mL.

Conclusion

This compound is a molecule of significant scientific interest, defined by its keto-enol tautomerism, moderate lipophilicity, and versatile reactivity. Its well-characterized physical properties and spectroscopic fingerprints make it a reliable tool for synthetic chemists. The protocols outlined in this guide provide a framework for the robust and validated analysis of this compound, empowering researchers in drug development and materials science to leverage its unique characteristics with confidence and precision.

References

-

LookChem. (n.d.). This compound. Retrieved from LookChem website. [Link]

-

PubChem. (n.d.). 2,4-Pentanedione, 3-benzyl-. National Center for Biotechnology Information. Retrieved from [Link]

- Serrano, J. L., & Sierra, T. (1995). Synthesis of 3-Substituted Pentane-2,4-diones: Valuable Intermediates for Liquid Crystals. The Journal of Organic Chemistry, 60(15), 4952–4958.

-

Stenutz. (n.d.). This compound. Retrieved from Stenutz website. [Link]

-

Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Assignment of the IR spectrum of 2,4-pentanedione (acetylacetone). Retrieved from [Link]

-

Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

-

Oregon State University. (2020). CH362: Keto-Enol Equilibration. Retrieved from [Link]

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. 2,4-Pentanedione, 3-benzyl- | C12H14O2 | CID 97757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 1134-87-8: 3-benzylpentane-2,4-dione | CymitQuimica [cymitquimica.com]

- 4. guidechem.com [guidechem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound [stenutz.eu]

- 7. CH362: Keto-Enol Equilibration [sites.science.oregonstate.edu]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. echemi.com [echemi.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. investigacion.unirioja.es [investigacion.unirioja.es]

3-Benzyl-2,4-pentanedione CAS number and nomenclature

An In-Depth Technical Guide to 3-Benzyl-2,4-pentanedione for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a versatile monoalkylated 1,3-dicarbonyl compound. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's core characteristics, synthesis, chemical behavior, and its role as a pivotal intermediate in the synthesis of complex molecular architectures.

Core Identification and Nomenclature

Accurate identification is the foundation of all scientific inquiry. This compound is cataloged under CAS Number 1134-87-8 .[1][2] Understanding its various names is crucial for comprehensive literature searches and unambiguous communication in a research context.

The structure is characterized by a central pentane-2,4-dione backbone with a benzyl group (C₆H₅CH₂-) substituted at the C3 position. This substitution critically influences the compound's steric and electronic properties compared to its parent molecule, acetylacetone. It is important to distinguish this saturated benzyl-substituted compound from its unsaturated analogue, 3-benzylidene-2,4-pentanedione (CAS: 4335-90-4), which contains a C=C double bond.[5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1134-87-8 | [1][2] |

| Molecular Formula | C₁₂H₁₄O₂ | [1][3] |

| Molecular Weight | 190.24 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 285.3 °C at 760 mmHg | [1] |

| Melting Point | 203-205 °C | [1] |

| Density | 1.04 g/cm³ | [1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water. | [4] |

| InChI Key | WAJQTBOWJRUOOO-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CC(=O)C(CC1=CC=CC=C1)C(=O)C | [1][3] |

The Chemistry of the Methylene Bridge: Tautomerism and Reactivity

The chemical behavior of this compound is dominated by the chemistry of its 1,3-dicarbonyl motif. The proton on the C3 carbon, flanked by two carbonyl groups, is significantly acidic (predicted pKa ≈ 10.26), leading to the formation of a stabilized enolate ion upon deprotonation.[1] This enolate is a key reactive intermediate.

Furthermore, β-dicarbonyl compounds exist as a mixture of keto and enol tautomers. While the parent acetylacetone heavily favors the enol form due to the formation of a stable, conjugated six-membered ring via an intramolecular hydrogen bond, the C3-substitution in this compound disrupts this possibility, favoring the diketo form.

Caption: Keto-Enolate equilibrium of this compound.

The nucleophilic character of the enolate makes this compound a valuable precursor in organic synthesis. It can participate in a wide array of chemical transformations, including further alkylations, acylations, and condensation reactions.[4] These reactions are fundamental for building molecular complexity, particularly in the synthesis of heterocyclic systems, which are prevalent in medicinal chemistry.

Synthesis: A Methodological Deep Dive

The primary synthetic route to this compound is the C-alkylation of acetylacetone (2,4-pentanedione). This reaction exemplifies the classic chemistry of enolates.

Causality Behind the Experimental Choices:

-

Deprotonation : Acetylacetone's α-proton is acidic but requires a suitable base for efficient removal to generate the nucleophilic enolate. A base like sodium ethoxide or, in this case, the pre-formed sodium acetylacetonate, ensures a high concentration of the reactive species.[7]

-

Nucleophilic Attack : The resulting acetylacetonate anion acts as a potent carbon nucleophile.

-

Electrophile : A benzyl halide, such as benzyl iodide or benzyl bromide, serves as the electrophile. The halide acts as a good leaving group, facilitating the Sₙ2 reaction.

-

Solvent : A polar aprotic solvent like methyl ethyl ketone (MEK) or acetone is often used to dissolve the reactants and facilitate the substitution reaction without interfering by protonating the enolate.[7]

Caption: General workflow for the synthesis of this compound.

Field-Proven Experimental Protocol

The following protocol is adapted from established methodologies for the synthesis of 3-substituted pentane-2,4-diones.[7]

Objective: To synthesize this compound via C-alkylation of sodium acetylacetonate.

Materials:

-

Sodium acetylacetonate (1.22 g, 10 mmol)

-

Benzyl iodide (3.24 g, 10 mmol) or Benzyl bromide (1.71 g, 10 mmol)

-

Methyl ethyl ketone (MEK), anhydrous (20 mL)

-

Diethyl ether

-

Saturated aqueous ammonium chloride

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane/Ethyl acetate solvent system

Procedure:

-

Reaction Setup : To a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium acetylacetonate (10 mmol) and anhydrous methyl ethyl ketone (20 mL).

-

Addition of Electrophile : While stirring, add benzyl iodide (10 mmol) to the suspension.

-

Reaction : Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup - Quenching : After the reaction is complete, allow the mixture to cool to room temperature. Evaporate the solvent under reduced pressure.

-

Extraction : To the resulting residue, add deionized water (15 mL) and extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Washing & Drying : Combine the organic extracts and wash with a saturated aqueous solution of ammonium chloride, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel, using a hexane:ethyl acetate gradient (e.g., starting with 9:1) as the eluent to afford the pure this compound.

Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR spectrum would show characteristic peaks for the two methyl groups, the benzylic CH₂ group, the methine (CH) proton, and the aromatic protons of the phenyl ring.

Applications in Drug Development and Medicinal Chemistry

While this compound is not typically an active pharmaceutical ingredient (API) itself, it serves as a crucial building block for synthesizing heterocyclic compounds of significant pharmacological interest.[4] The 1,3-dicarbonyl moiety is a privileged scaffold for constructing molecules that can interact with biological targets.

-

Synthesis of Heterocycles : The compound is a precursor for creating pyrazoles and isoxazoles through condensation reactions with hydrazine and hydroxylamine, respectively.[7] These heterocycles are core structures in many approved drugs.

-

Thiazolidinedione Analogs : The broader class of 1,3-dicarbonyl compounds is related to the synthesis of thiazolidinediones. For instance, derivatives like 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione have been identified as dual inhibitors of the Raf/MEK/ERK and PI3K/Akt signaling pathways, which are critical in cancer progression.[8] This highlights the potential of using benzyl-substituted dicarbonyl scaffolds to generate novel kinase inhibitors.

-

Oxazolidine Derivatives : In a similar vein, benzyl-substituted scaffolds are used to create oxazolidine derivatives. For example, a series of 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1,3-oxazolidines has been synthesized and evaluated for antihyperglycemic activity, demonstrating the utility of this structural motif in metabolic disease research.[9][10]

-

Coordination Chemistry : The diketone functionality allows for the formation of stable complexes with various metal ions.[4] These metal complexes can have applications in catalysis or as therapeutic agents.

The benzyl group provides a lipophilic handle that can be crucial for modulating a drug candidate's pharmacokinetic properties (ADME) and for establishing hydrophobic or π-stacking interactions within a target's binding pocket. Therefore, this compound represents a valuable starting material for medicinal chemists aiming to explore chemical space around these important heterocyclic cores.

References

-

LookChem. This compound. [Link]

-

Stenutz, R. This compound. [Link]

-

NIST. 3-Benzylidene-2,4-pentanedione. [Link]

-

PubChem. 2,4-Pentanedione, 3-benzyl-. [Link]

-

Stenutz, R. 3-benzylidene-2,4-pentanedione. [Link]

-

Chemdad Co. 3-BENZYLIDENE-2,4-PENTANEDIONE. [Link]

- Barberá, C., et al. (1995). Synthesis of 3-Substituted Pentane-2,4-diones: Valuable Intermediates for Liquid Crystals. Synthesis, 1995(1), 585-592.

-

Chemsrc. 3-Benzylidene-2,4-pentanedione | CAS#:4335-90-4. [Link]

-

ChemSynthesis. This compound. [Link]

-

MDPI. Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs. [Link]

-

PubMed. Discovery of 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways. [Link]

-

NIH. Synthesis of novel 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1, 3-oxazolidines and their antihyperglycemic activity. [Link]

-

ResearchGate. Synthesis of novel 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1, 3-oxazolidines and their antihyperglycemic activity. [Link]

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. 2,4-Pentanedione, 3-benzyl- | C12H14O2 | CID 97757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [stenutz.eu]

- 4. CAS 1134-87-8: 3-benzylpentane-2,4-dione | CymitQuimica [cymitquimica.com]

- 5. 3-Benzylidene-2,4-pentanedione [webbook.nist.gov]

- 6. 3-benzylidene-2,4-pentanedione [stenutz.eu]

- 7. investigacion.unirioja.es [investigacion.unirioja.es]

- 8. Discovery of 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of novel 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1, 3-oxazolidines and their antihyperglycemic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

discovery and history of 3-Benzyl-2,4-pentanedione

An In-Depth Technical Guide to 3-Benzyl-2,4-pentanedione: Discovery, History, and Synthetic Applications

Introduction

This compound, also known as 3-benzylacetylacetone, is a classic example of a C-alkylated β-dicarbonyl compound. Its chemical structure, featuring a benzyl group at the central carbon of a pentanedione backbone, makes it a valuable intermediate in organic synthesis and a subject of interest in coordination chemistry and medicinal research. This guide provides a comprehensive overview of its discovery, historical context, chemical properties, synthesis, and its emerging applications, particularly in the realm of drug development.

Chemical and Physical Properties.[1]

| Property | Value |

| IUPAC Name | 3-benzylpentane-2,4-dione |

| Synonyms | 3-Benzylacetylacetone, 3-(phenylmethyl)-2,4-pentanedione |

| CAS Number | 1134-87-8 |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approximately 285 °C at 760 mmHg |

| Density | ~1.04 g/cm³ |

Historical Context and Discovery

While pinpointing the exact first synthesis of this compound is challenging from readily available literature, its discovery is intrinsically linked to the foundational work on the chemistry of β-dicarbonyl compounds in the late 19th century. The pioneering work of chemists like Ludwig Claisen and J. Gustav Schmidt on condensation reactions, such as the Claisen and Claisen-Schmidt condensations, laid the groundwork for understanding the reactivity of ketones and esters, which are the precursors to β-dicarbonyls like acetylacetone.[1][2]

The C-alkylation of β-dicarbonyl compounds, the key reaction for the synthesis of this compound, became a subject of intense study. Early methods relied on the generation of an enolate from acetylacetone using a base, followed by reaction with an alkyl halide. This fundamental transformation has been a cornerstone of organic synthesis for over a century.

The Chemistry of this compound

Keto-Enol Tautomerism

A fundamental characteristic of this compound, like other β-dicarbonyl compounds, is its existence as an equilibrium mixture of keto and enol tautomers. The presence of the two carbonyl groups significantly increases the acidity of the α-hydrogen, facilitating the formation of a stable enolate intermediate, which then tautomerizes to the enol form.

Detailed Experimental Protocol:

Materials:

-

2,4-Pentanedione (acetylacetone)

-

Benzyl bromide

-

Sodium ethoxide (or potassium carbonate)

-

Anhydrous ethanol (or acetone)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol. To this solution, add 2,4-pentanedione dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium acetylacetonate enolate.

-

Alkylation: To the enolate solution, add benzyl bromide dropwise. The reaction is typically exothermic. After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

Modern Synthetic Approaches

While the classical C-alkylation remains a robust method, modern variations aim for milder conditions, higher yields, and improved sustainability. These include:

-

Phase-Transfer Catalysis: Using a phase-transfer catalyst allows the reaction to be carried out in a biphasic system, which can simplify the work-up procedure.

-

Metal-Catalyzed Benzylation: Catalytic amounts of transition metals, such as cobalt, can promote the C-alkylation of acetylacetone with benzyl chloride, often under milder conditions. [3]* Green Chemistry Approaches: Recent methods explore the use of more environmentally friendly solvents and catalysts for the benzylation of β-dicarbonyl compounds.

Applications in Drug Development and Medicinal Chemistry

While this compound itself is not a known therapeutic agent, its structural motif is present in a variety of biologically active molecules, and it serves as a valuable precursor for the synthesis of heterocyclic compounds with potential medicinal applications.

As a Synthetic Intermediate for Heterocycles

The 1,3-dicarbonyl functionality of this compound is a versatile starting point for the synthesis of various heterocycles, such as pyrazoles, isoxazoles, and pyrimidines. These heterocyclic cores are prevalent in many approved drugs. For instance, β-diketones are key intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceuticals. [3]

Potential Biological Activities of Derivatives

Research into the biological activities of β-diketone derivatives has revealed a range of promising properties:

-

Antimicrobial Activity: Several studies have shown that β-diketones and their derivatives exhibit antibacterial and antifungal properties. [4][5][6][7][8]The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with cellular processes.

-

Anticancer Activity: The benzyl group is a common feature in many anticancer agents. Derivatives of this compound, particularly those incorporated into heterocyclic systems, have been investigated for their cytotoxic effects against various cancer cell lines. [9][10][11][12][13][14][15][16]* Other Biological Activities: The versatility of the β-dicarbonyl scaffold allows for the synthesis of compounds with a wide array of potential therapeutic applications, including anti-inflammatory and antioxidant activities.

Conclusion

This compound is a molecule with a rich history rooted in the fundamental principles of organic chemistry. Its synthesis, primarily through the C-alkylation of acetylacetone, is a testament to the enduring power of classical organic reactions. While not a drug in its own right, its role as a versatile synthetic intermediate for the construction of complex and biologically active molecules, particularly in the realm of heterocyclic chemistry, ensures its continued relevance to researchers, scientists, and drug development professionals. The ongoing exploration of the biological activities of its derivatives holds promise for the discovery of new therapeutic agents.

References

-

Synthesis and Characterization of β -Diketone Ligands and Their Antimicrobial Activity. (n.d.). Scholars Research Library. Retrieved January 12, 2026, from [Link]

-

Synthesis and antibacterial properties of beta-diketone acrylate bioisosteres of pseudomonic acid A. (1992). PubMed. Retrieved January 12, 2026, from [Link]

-

Antimicrobial activity and molecular analysis of azoderivatives of β-diketones. (2015). PubMed. Retrieved January 12, 2026, from [Link]

-

Recent Developments in the Synthesis of β-Diketones. (2021). MDPI. Retrieved January 12, 2026, from [Link]

-

Microwave-assisted Green Synthesis of β-Diketone Hydrazone Derivatives and Evaluation of their Antioxidant and Antibacterial Activities. (n.d.). Bentham Science. Retrieved January 12, 2026, from [Link]

- Berichte der Deutschen Chemischen Gesellschaft. (1889). Google Books.

-

Synthesis, antitumor activity and molecular docking study of some novel 3-benzyl-4(3H)quinazolinone analogues. (2015). PubMed. Retrieved January 12, 2026, from [Link]

-

2,4-Pentanedione, 3-benzyl-. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line. (2019). PubMed. Retrieved January 12, 2026, from [Link]

-

Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. (2018). MDPI. Retrieved January 12, 2026, from [Link]

-

Claisen–Schmidt condensation. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

3-benzylidene-2,4-pentanedione. (n.d.). Stenutz. Retrieved January 12, 2026, from [Link]

-

Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells. (2007). PubMed. Retrieved January 12, 2026, from [Link]

-

Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs. (2020). MDPI. Retrieved January 12, 2026, from [Link]

-

Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells. (2015). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. (2024). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Hantzsch, A. and Weber, J.H. (1887) Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20, 3118-3132. (n.d.). Scientific Research Publishing. Retrieved January 12, 2026, from [Link]

-

Discovery of 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways. (2010). PubMed. Retrieved January 12, 2026, from [Link]

-

BERICHTE DEUTSCHEN CHEMISCHE TO: BER DEUT KERAM GES. (n.d.). CIA. Retrieved January 12, 2026, from [Link]

-

4-Benzyl-1,3-oxazolidin-2-one. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

3-Benzylidene-2,4-pentanedione. (n.d.). Chemsrc. Retrieved January 12, 2026, from [Link]

-

3-Benzylidene-2,4-pentanedione. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

-

Claisen Schmidt Reaction (Mixed Aldol Condensation). (n.d.). PraxiLabs. Retrieved January 12, 2026, from [Link]

Sources

- 1. This compound [stenutz.eu]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. 2,4-Pentanedione, 3-benzyl- | C12H14O2 | CID 97757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and antibacterial properties of beta-diketone acrylate bioisosteres of pseudomonic acid A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity and molecular analysis of azoderivatives of β-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Microwave-assisted Green Synthesis of β-Diketone Hydrazone Derivatives and Evaluation of their Antioxidant and Antibacterial Activities | Bentham Science [eurekaselect.com]

- 8. 3-Benzylidene-2,4-pentanedione | CAS#:4335-90-4 | Chemsrc [chemsrc.com]

- 9. Berichte der Deutschen Chemischen Gesellschaft zu Berlin - Deutsche Chemische Gesellschaft - Google Libros [books.google.co.cr]

- 10. mdpi.com [mdpi.com]

- 11. Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. journal.waocp.org [journal.waocp.org]

- 15. Hantzsch, A. and Weber, J.H. (1887) Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20, 3118-3132. - References - Scientific Research Publishing [scirp.org]

- 16. Discovery of 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 3-Benzyl-2,4-pentanedione: Structure, Conformation, and Analytical Characterization

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 3-Benzyl-2,4-pentanedione (CAS No. 1134-87-8), a monoalkylated β-dicarbonyl compound. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define the structure and behavior of this molecule. By integrating established spectroscopic principles with comparative data from analogous compounds, this guide offers a robust framework for the identification, characterization, and quality control of this compound. The methodologies and interpretations presented herein are grounded in established scientific literature, providing a self-validating system for analytical workflows.

Introduction: The Chemical Identity of this compound

This compound, also known as 3-benzylacetylacetone, is a derivative of acetylacetone where a benzyl group is substituted at the central carbon (C3). Its chemical structure is characterized by two carbonyl groups separated by a methylene group that is further substituted with a benzyl moiety. This β-dicarbonyl arrangement is pivotal to its chemical reactivity and spectroscopic signature, including its propensity for keto-enol tautomerism. Understanding the spectroscopic data is fundamental to confirming its synthesis, assessing its purity, and elucidating its role in various chemical and pharmaceutical applications.

The synthesis of this compound is typically achieved through the C-alkylation of acetylacetone.[1] Common methods involve the reaction of acetylacetone with a benzyl halide (e.g., benzyl chloride or bromide) in the presence of a base.[2][3][4] Alternatively, catalytic methods using benzyl alcohol have also been reported.[5] The choice of synthetic route can influence the impurity profile, which in turn can be monitored using the spectroscopic techniques detailed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of atoms. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure and understanding its dynamic behavior in solution.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The presence of keto-enol tautomerism can lead to the observation of two sets of signals, with their relative integration reflecting the equilibrium position.[6]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Methyl (CH₃) | ~2.1 - 2.3 | Singlet | 6H | In the diketo form, the two methyl groups are equivalent. |

| Methine (CH) | ~4.0 - 4.2 | Triplet | 1H | Coupled to the benzylic methylene protons. |

| Benzylic (CH₂) | ~3.1 - 3.3 | Doublet | 2H | Coupled to the methine proton. |

| Aromatic (Ar-H) | ~7.1 - 7.4 | Multiplet | 5H | Protons of the phenyl ring. |

| Enolic (OH) | ~16 - 17 | Broad Singlet | 1H | Characteristic downfield shift due to strong intramolecular hydrogen bonding in the enol tautomer. |

| Vinylic (=CH) | Not applicable | - | - | The enol form of 3-substituted acetylacetones does not have a vinylic proton. |

| Methyl (enol) | ~1.9 - 2.1 | Singlet | 6H | In the enol form, the two methyl groups are equivalent due to rapid proton transfer. |

The keto-enol equilibrium is sensitive to the solvent, with polar solvents generally favoring the keto form.[7] The bulky benzyl group at the C3 position is expected to sterically hinder the formation of the planar enol form, thus potentially favoring the diketo tautomer.[6]

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides a map of the carbon skeleton of this compound. The number of signals will correspond to the number of non-equivalent carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | ~202 - 205 | Characteristic for ketones. |

| Methine (CH) | ~65 - 70 | The α-carbon in the diketo form. |

| Benzylic (CH₂) | ~35 - 40 | |

| Aromatic (ipso-C) | ~138 - 140 | |

| Aromatic (ortho-C) | ~128 - 130 | |

| Aromatic (meta-C) | ~127 - 129 | |

| Aromatic (para-C) | ~126 - 128 | |

| Methyl (CH₃) | ~29 - 32 |

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-resolution NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the keto-enol equilibrium.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse sequence.

-

Set the spectral width to cover a range of at least 0-18 ppm to observe the enolic proton.

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Set the spectral width to approximately 0-220 ppm.

-

-

Data Processing: Process the acquired data using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy: Probing Functional Groups and Bonding

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectroscopic Data

The IR spectrum of this compound will be dominated by the strong absorptions of the carbonyl groups. The presence of the enol tautomer will give rise to a characteristic broad O-H stretch.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity | Notes |

| ~3100 - 2700 | O-H stretch (enol) | Broad, Medium | Indicative of a strongly hydrogen-bonded hydroxyl group. |

| ~3080 - 3030 | C-H stretch (aromatic) | Medium | |

| ~2980 - 2850 | C-H stretch (aliphatic) | Medium | From methyl and methylene groups. |

| ~1725 - 1700 | C=O stretch (diketo) | Strong | A doublet may be observed due to symmetric and asymmetric stretching. |

| ~1620 - 1580 | C=O and C=C stretch (enol) | Strong | Conjugated system in the enol tautomer. |

| ~1600, ~1495, ~1450 | C=C stretch (aromatic) | Medium to Weak | Characteristic of the phenyl ring. |

| ~1360 | C-H bend (methyl) | Medium | |

| ~750, ~700 | C-H out-of-plane bend | Strong | Monosubstituted benzene ring. |

The relative intensities of the diketo and enol carbonyl stretches will provide qualitative information about the predominant tautomer in the sample.

Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for obtaining the IR spectrum of solid or liquid samples with minimal preparation.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of this compound directly onto the ATR crystal. For a solid sample, apply pressure using the built-in clamp to ensure good contact.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

Predicted Mass Spectrum and Fragmentation Pattern

For this compound (C₁₂H₁₄O₂), the expected molecular weight is approximately 190.24 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) should be observed at m/z 190. The fragmentation pattern will be dictated by the stability of the resulting carbocations and neutral losses.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Notes |

| 190 | [C₁₂H₁₄O₂]⁺˙ | Molecular ion (M⁺˙) |

| 147 | [M - CH₃CO]⁺ | Loss of an acetyl radical. A prominent peak is expected. |

| 105 | [C₇H₅O]⁺ | Benzoyl cation, potentially formed through rearrangement. |

| 91 | [C₇H₇]⁺ | Tropylium cation, a very stable fragment characteristic of benzyl compounds. |

| 43 | [CH₃CO]⁺ | Acetyl cation, often a base peak for acetyl-containing compounds. |

The fragmentation is likely to be initiated by cleavage of the C-C bonds adjacent to the carbonyl groups (α-cleavage). The loss of an acetyl group (CH₃CO•) to give a fragment at m/z 147 and the formation of the tropylium ion at m/z 91 are highly probable fragmentation pathways. The acetyl cation at m/z 43 is also a very common and stable fragment.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).[5][8] This causes the molecule to lose an electron, forming a molecular ion (M⁺˙).

-

Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, charged fragments and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Conclusion: A Unified Spectroscopic Profile

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. NMR spectroscopy confirms the carbon-hydrogen framework and reveals the dynamics of keto-enol tautomerism. IR spectroscopy identifies the key functional groups and provides further evidence of the tautomeric equilibrium. Mass spectrometry establishes the molecular weight and offers structural insights through predictable fragmentation patterns. This guide provides the foundational spectroscopic knowledge and experimental protocols necessary for the confident identification, purity assessment, and further investigation of this compound in a research and development setting.

References

-

Chen W., Wang Y., Hu H. (1984). THE CATALYTIC EFFECT OF BIS-(ACETONYLACE-TONATO) COBALT(Ⅱ) IN ORGANIC REACTIONS(Ⅱ)——THE C-ALKYLATION OF ACETYLACETONE. Chemical Journal of Chinese Universities, 5(1), 57. [Link]

-

Srivastava, V. (2025). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio. [Link]

-

LookChem. This compound. [Link]

-

Anderson, B. D. The Keto-Enol Tautomerism of 2,4-Pentanedione and Related Compounds. The Catalyst. [Link]

-

Al-Hourani, B. J. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry, 39(1). [Link]

-

Sloop, J. C., et al. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7029. [Link]

-

Hampton, K. G., Harris, T. M., & Hauser, C. R. (1965). Mono- vs. Dialkylation of Acetylacetone with Alkyl Halides through Dialkali Salts. Metallic Cation Effect. The Journal of Organic Chemistry, 30(2), 61-64. [Link]

-

Parcheta, M., & Regel-Rosocka, M. (2015). Yield and reaction time of the reaction of acetylacetone with various alkylation agents. Journal of Chemistry, 2015, 1-7. [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of California, Los Angeles. Table of Characteristic IR Absorptions. [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

-

YouTube. (2020). Alkylation of acetyl acetone and conversion into Ketones. [Link]

-

LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

- 1. THE CATALYTIC EFFECT OF BIS-(ACETONYLACE-TONATO) COBALT(Ⅱ) IN ORGANIC REACTIONS(Ⅱ)——THE C-ALKYLATION OF ACETYLACETONE [cjcu.jlu.edu.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound|lookchem [lookchem.com]

- 6. Keto-Enol Tautomerism [thecatalyst.org]

- 7. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 8. 3-BENZYLIDENE-2,4-PENTANEDIONE | 4335-90-4 [chemicalbook.com]

A Guide to the Structural Elucidation of 3-Benzyl-2,4-pentanedione: From Synthesis to Single-Crystal X-ray Analysis

Abstract

This technical guide provides a comprehensive methodological roadmap for the complete crystal structure analysis of 3-Benzyl-2,4-pentanedione. In the absence of a publicly available crystal structure, this document serves as an in-depth protocol for researchers in crystallography, medicinal chemistry, and materials science, detailing the necessary steps from chemical synthesis and single-crystal growth to X-ray diffraction, data analysis, and advanced structural interpretation. The guide emphasizes the causality behind experimental choices and provides field-proven insights to ensure a robust and self-validating workflow.

Introduction: The Significance of this compound

This compound, a β-dicarbonyl compound, represents a molecule of significant interest due to its versatile applications. β-diketones are renowned for their ability to form stable complexes with a wide array of metals, leading to applications in catalysis and materials science.[1] The introduction of a benzyl group at the C3 position introduces steric and electronic modifications that can influence its coordination chemistry and the solid-state packing of the molecule itself.

A critical aspect of 3-substituted-2,4-pentanediones is the keto-enol tautomerism.[2][3] The equilibrium between the diketo and enol forms is sensitive to substituents and the chemical environment (e.g., solvent polarity).[4][5] Determining the crystal structure of this compound is paramount as it will definitively establish the dominant tautomeric form in the solid state and provide invaluable insights into the intermolecular interactions that govern its physical and chemical properties. This guide, therefore, outlines the complete workflow to achieve this goal.

Synthesis and Purification of this compound

A reliable synthesis with high purity is the cornerstone of successful crystallization. The direct benzylation of 2,4-pentanedione (acetylacetone) is a common and efficient route.[1][6]

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of sodium acetylacetonate (1.22 g, 10 mmol) in a suitable solvent such as THF (200 ml), add benzyl chloride (1.27 g, 10 mmol). The choice of a polar aprotic solvent facilitates the nucleophilic attack of the enolate.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete conversion. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the mixture is diluted with diethyl ether and washed with aqueous HCl and subsequently with water to remove unreacted enolate and inorganic salts. The organic layer is then dried over anhydrous MgSO₄.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure this compound.

Single-Crystal Growth: The Crystallization Challenge

Growing X-ray quality single crystals is often the most challenging step.[7] For organic molecules like this compound, several methods should be systematically explored.[8][9][10] The key is to achieve slow supersaturation.

Recommended Crystallization Techniques

| Method | Description | Rationale & Key Considerations |

| Slow Evaporation | A solution of the compound in a suitable solvent is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. | This is the simplest method. The choice of solvent is critical; a solvent in which the compound is moderately soluble is ideal.[9] A solvent screen with solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol) should be performed. |

| Vapor Diffusion | A concentrated solution of the compound in a solvent is placed in a small open vial, which is then placed in a larger sealed container with a second "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | This method allows for finer control over the rate of supersaturation. Common solvent/anti-solvent pairs include dichloromethane/hexane and ethyl acetate/pentane. |

| Slow Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below. | This technique is effective for compounds with a significant temperature-dependent solubility. The cooling rate should be very slow (e.g., a few degrees per hour) to promote the growth of a few large crystals rather than many small ones.[11] |

Single-Crystal X-ray Diffraction: Data Acquisition

Once suitable crystals (typically >0.1 mm in all dimensions) are obtained, the next step is to collect diffraction data using a single-crystal X-ray diffractometer.[7][12]

Experimental Protocol: Data Collection

-

Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a goniometer head. For data collection at low temperatures (to minimize thermal vibrations), the crystal is typically flash-cooled in a stream of cold nitrogen gas (around 100 K).[12]

-

Diffractometer Setup: The mounted crystal is placed in a highly focused, monochromatic X-ray beam. Modern diffractometers are equipped with sensitive detectors like CCD or CMOS detectors.[7][13]

-

Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The data collection strategy is optimized to ensure high completeness and redundancy of the measured reflections.[13][14]

-

Data Processing: The raw diffraction images are processed to integrate the intensities of the diffraction spots, correct for experimental factors (like absorption), and merge symmetry-equivalent reflections. This results in a final reflection file containing the Miller indices (h, k, l) and their corresponding intensities and standard uncertainties.[12]

Structure Solution and Refinement

The processed diffraction data are used to solve and refine the crystal structure.

Workflow for Structure Solution and Refinement

Caption: Workflow for the crystal structure determination of this compound.

-

Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured.[14] For small molecules like this compound, direct methods are typically successful in providing an initial model of the atomic positions.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization process.[15][16] This iterative process adjusts the atomic coordinates, and atomic displacement parameters (modeling thermal motion) to improve the agreement between the observed data and the data calculated from the model.[17][18]

-

Model Validation: The final refined model is rigorously validated to ensure its chemical and crystallographic sensibility. This includes checking bond lengths, angles, and for any unresolved electron density that might indicate disorder or missing atoms.

Analysis of the Crystal Structure

With a validated crystal structure, a detailed analysis of its features can be performed.

Key Structural Descriptors to Analyze

| Parameter | Description | Significance for this compound |

| Tautomeric Form | Determination of whether the molecule exists in the diketo or enol form in the solid state. | This is a fundamental aspect of its chemistry. The C-C and C-O bond lengths within the pentanedione core will unambiguously identify the tautomer. |

| Intramolecular Geometry | Analysis of bond lengths, bond angles, and torsion angles. | This will reveal any steric strain imposed by the benzyl group and the conformation of the molecule. |

| Intermolecular Interactions | Identification and characterization of non-covalent interactions such as hydrogen bonds, C-H···π interactions, and van der Waals forces. | These interactions dictate the crystal packing and influence physical properties like melting point and solubility. |

Visualization of Intermolecular Interactions: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice.[19][20][21] It generates a surface around a molecule defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.

-

dnorm Surface: This surface is colored to highlight intermolecular contacts shorter (red), equal to (white), and longer (blue) than the van der Waals radii, providing an immediate visual representation of important interactions.[20]

-

2D Fingerprint Plots: These plots summarize the distribution of intermolecular contacts, with different types of interactions having characteristic shapes.[19][22] This allows for a quantitative comparison of the contributions of different interactions to the overall crystal packing.

Conclusion

The determination of the crystal structure of this compound is an essential step in understanding its fundamental chemical and physical properties. While the structure is not yet known, this guide provides a comprehensive and technically sound methodology for its elucidation. By following the outlined protocols for synthesis, crystallization, X-ray data collection, and structural analysis, researchers will be well-equipped to successfully characterize this and other related compounds, contributing valuable knowledge to the fields of chemistry and drug development.

References

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. Available at: [Link]

-

Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. FEBS Journal, 284(16), 2534-2553. Available at: [Link]

-

Papathanasiou, K. E., et al. (2021). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 7(8), 113. Available at: [Link]

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11, 19-32. Available at: [Link]

-

Wikipedia contributors. (2024, January 8). X-ray crystallography. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Suda, S., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. Available at: [Link]

-

Li, H., et al. (2015). Single-crystal growth of organic semiconductors. MRS Bulletin, 40(8), 671-678. Available at: [Link]

-

Yetnet. (n.d.). X-Ray Crystallography - Refinement. Available at: [Link]

-

Myslinski, P., et al. (2010). Single crystal growth of organic semiconductors for field effect applications. Proc. SPIE 7723, Photonics Applications in Astronomy, Communications, Industry, and High-Energy Physics Experiments 2010, 77231I. Available at: [Link]

-

Hirshfeld Surfaces Analysis of Intermolecular Interaction in the Series of Steroid Hormone Molecular Crystals. (2024). ResearchGate. Available at: [Link]

-

Cockcroft, J. K. (n.d.). Introduction to Structure Refinement. Available at: [Link]

-

Clegg, W., & Teat, S. J. (2019). Refining X-ray Crystal Structures. In Pharmaceutical Crystallography. Royal Society of Chemistry. Available at: [Link]

-

Li, H., et al. (2015). Single-crystal growth of organic semiconductors. ResearchGate. Available at: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Available at: [Link]

-

Jones, W., & Motherwell, S. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2416-2436. Available at: [Link]

-

LookChem. (n.d.). This compound. Available at: [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Available at: [Link]

-

Barba, V., et al. (1995). Synthesis of 3-Substituted Pentane-2,4-diones: Valuable Intermediates for Liquid Crystals. The Journal of Organic Chemistry, 60(22), 7270-7276. Available at: [Link]

-

Chemistry LibreTexts. (2023). X-ray Crystallography. Available at: [Link]

-

Blow, D. (2002). x Ray crystallography. Journal of Clinical Pathology: Molecular Pathology, 55(3), 158-164. Available at: [Link]

-

Sweet, R. M., & Sweet, M. E. (2003). X-Ray Data Collection From Macromolecular Crystals. Springer Nature Experiments. Available at: [Link]

-

Al-Barody, D. M., et al. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Egyptian Journal of Chemistry, 66(2), 1-9. Available at: [Link]

-

Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Available at: [Link]

-

Hansen, P. E., & Spanget-Larsen, J. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 14(11), 1189. Available at: [Link]

-

Anderson, B. D. (n.d.). The Keto-Enol Tautomerism of 2,4-Pentanedione and Related Compounds. The Catalyst. Available at: [Link]

-

Spanget-Larsen, J., & Hansen, P. E. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Encyclopedia, 3(1), 160-178. Available at: [Link]

-

Hansen, P. E., & Spanget-Larsen, J. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. ResearchGate. Available at: [Link]

-

Manbeck, K. A., et al. (2011). Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy. Journal of Chemical Education, 88(10), 1432-1433. Available at: [Link]

-

Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516-1526. Available at: [Link]

-

Hussain, A., et al. (2015). Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. RSC Advances, 5(21), 15993-16013. Available at: [Link]

-

Hordyjewicz-Baran, Z., et al. (2018). Properties and application of diketones and their derivatives. Ecological Chemistry and Engineering S, 25(2), 275-285. Available at: [Link]

Sources

- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 2. Keto-Enol Tautomerism [thecatalyst.org]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. This compound|lookchem [lookchem.com]

- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 9. How To [chem.rochester.edu]

- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. X-Ray Data Collection From Macromolecular Crystals | Springer Nature Experiments [experiments.springernature.com]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. Introduction [pd.chem.ucl.ac.uk]

- 16. books.rsc.org [books.rsc.org]

- 17. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. X-Ray Crystallography - Refinement [my.yetnet.ch]

- 19. researchgate.net [researchgate.net]

- 20. The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets [mdpi.com]

- 21. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 22. Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Tautomerism of 3-Benzyl-2,4-pentanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug design and materials science. This guide provides a comprehensive technical examination of the keto-enol tautomerism exhibited by 3-Benzyl-2,4-pentanedione, a substituted β-dicarbonyl compound. We will delve into the structural nuances of the keto and enol forms, the thermodynamic and kinetic factors governing their equilibrium, and the powerful spectroscopic techniques employed for their characterization. This document is intended to serve as an authoritative resource, blending theoretical principles with practical experimental methodologies to offer a holistic understanding of this dynamic chemical phenomenon.

Introduction: The Duality of β-Dicarbonyls

β-Dicarbonyl compounds, such as 2,4-pentanedione (acetylacetone) and its derivatives, are classic examples of molecules that exhibit keto-enol tautomerism.[1] This phenomenon involves the migration of a proton and a concurrent shift in the location of a double bond, resulting in two distinct isomers: a keto form and an enol form.[2] While the keto form contains two carbonyl groups, the enol form is characterized by a hydroxyl group bonded to a doubly bonded carbon atom (a vinyl alcohol).[3]

The equilibrium between these two forms is not static; it is a dynamic process influenced by a variety of factors including the molecular structure of the compound, the solvent environment, temperature, and concentration.[4][5] For simple ketones, the equilibrium typically favors the more stable keto form. However, in β-dicarbonyl compounds, the enol form can be significantly stabilized through the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring.[6][7] This stabilization often leads to a substantial population of the enol tautomer at equilibrium.

This compound, the subject of this guide, introduces a benzyl substituent at the α-carbon, which further influences the tautomeric equilibrium. Understanding the interplay of electronic and steric effects of this substituent is crucial for predicting and controlling the properties of this molecule.

Structural Landscape: The Keto and Enol Tautomers of this compound

The tautomeric equilibrium of this compound involves the interconversion between its diketo and enol forms.

Caption: Keto-enol tautomerism of this compound.

The keto form possesses two carbonyl (C=O) groups at positions 2 and 4. The α-carbon (position 3) is sp³-hybridized and bonded to a benzyl group. In contrast, the enol form features a carbon-carbon double bond between C2 and C3 (or C3 and C4), with a hydroxyl (-OH) group at C2 (or C4). This enol form is stabilized by a strong intramolecular hydrogen bond between the hydroxyl proton and the oxygen of the remaining carbonyl group, forming a stable six-membered ring. This "resonance-assisted hydrogen bond" contributes significantly to the stability of the enol tautomer.[7]

Synthesis of this compound

The synthesis of this compound is typically achieved through the C-alkylation of 2,4-pentanedione.[8] A common and efficient method involves the reaction of the sodium salt of 2,4-pentanedione (sodium acetylacetonate) with benzyl halide (e.g., benzyl bromide or benzyl iodide).[9]

Experimental Protocol: Synthesis of this compound

-

Preparation of Sodium Acetylacetonate: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium metal in an appropriate alcohol (e.g., ethanol) under an inert atmosphere (e.g., nitrogen or argon).

-

Enolate Formation: To the resulting sodium alkoxide solution, add 2,4-pentanedione dropwise while stirring. The reaction is exothermic and results in the formation of the sodium enolate of 2,4-pentanedione.

-

Alkylation: To the solution of sodium acetylacetonate, add benzyl bromide (or another suitable benzyl halide) dropwise at room temperature.

-

Reaction Monitoring and Work-up: The reaction progress can be monitored by thin-layer chromatography (TLC). After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in water and extracted with an organic solvent such as diethyl ether or dichloromethane.

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.[9]

Caption: Experimental workflow for the synthesis of this compound.

Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is a delicate balance of several contributing factors.

Solvent Effects

The polarity of the solvent plays a pivotal role in determining the ratio of keto to enol tautomers.[5] Generally, polar protic solvents, such as water and methanol, can form hydrogen bonds with the carbonyl groups of the keto form, thereby stabilizing it.[10][11] These solvents can also disrupt the intramolecular hydrogen bond of the enol form, leading to a decrease in its stability.[10] Conversely, non-polar aprotic solvents, like cyclohexane and carbon tetrachloride, do not significantly solvate the keto form and allow the intramolecularly hydrogen-bonded enol form to predominate.[10][11]

A computational study on the closely related 3-phenyl-2,4-pentanedione using DFT methods showed that the keto form is more stable than the enol form in both the gas phase and in solvents like water, methanol, carbon tetrachloride, and cyclohexane.[12][13] This suggests that the electronic effects of the aromatic ring significantly influence the tautomeric equilibrium.

| Solvent | Dielectric Constant (ε) | Predominant Tautomer (for 2,4-pentanedione) |

| Water | 78.4 | Keto |

| Methanol | 32.6 | Keto |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Keto |

| Chloroform | 4.8 | Enol |

| Cyclohexane | 2.0 | Enol |

| Gas Phase | 1.0 | Enol |

Note: This table illustrates the general trend for 2,4-pentanedione. The presence of the benzyl group in this compound will further influence these equilibria.

Temperature

Temperature can also shift the tautomeric equilibrium.[4] Studies on β-dicarbonyls have shown that increasing the temperature generally favors the keto form.[14] This is because the formation of the intramolecularly hydrogen-bonded enol form is an entropically unfavorable process. At higher temperatures, the entropic contribution to the Gibbs free energy becomes more significant, thus favoring the more disordered keto tautomer.

Substituent Effects

The nature of the substituent at the α-carbon has a profound effect on the keto-enol equilibrium. Electron-withdrawing groups tend to increase the acidity of the α-protons, which can favor enolization. Conversely, bulky substituents can sterically hinder the formation of the planar, intramolecularly hydrogen-bonded enol form, thus shifting the equilibrium towards the keto tautomer.[15] In the case of this compound, the benzyl group is electron-withdrawing via an inductive effect, but its steric bulk may also play a role.

Spectroscopic Characterization of Tautomers

Several spectroscopic techniques are invaluable for the qualitative and quantitative analysis of keto-enol tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for determining the ratio of keto and enol tautomers in solution.[16][17][18] The keto and enol forms give rise to distinct sets of signals, and the ratio of their integrated intensities directly corresponds to the molar ratio of the two tautomers.[19][20]

-